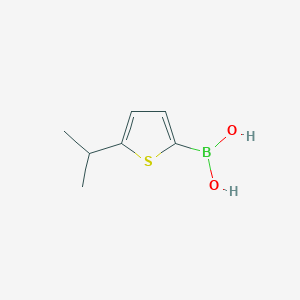

(5-Isopropylthiophen-2-yl)boronic acid

Description

Significance of Organoboron Compounds as Versatile Synthetic Intermediates

Organoboron compounds, especially boronic acids (R-B(OH)₂), are celebrated for their unique combination of stability, low toxicity, and versatile reactivity. nih.govresearchgate.net Unlike many other organometallic reagents, they are generally stable to air and moisture, making them easier and safer to handle in a laboratory setting. Their significance as synthetic intermediates stems primarily from their participation in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

The most prominent application of boronic acids is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net This reaction, which was recognized with the 2010 Nobel Prize in Chemistry, forms a new carbon-carbon single bond by coupling a boronic acid with an organic halide or triflate. researchgate.net The reaction is exceptionally robust and tolerant of a vast array of functional groups, allowing for the synthesis of complex molecules like biaryls, polyolefins, and styrenes, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnbinno.com Beyond the Suzuki coupling, organoboron compounds are key reactants in other important transformations, including Chan-Lam amination, Petasis reactions, and hydroboration-oxidation processes. researchgate.net This broad utility has cemented their status as essential building blocks in the synthetic chemist's toolkit.

Overview of Thiophene-Based Boronic Acids: Structure, Reactivity, and Synthetic Utility

Thiophene (B33073) is a sulfur-containing five-membered aromatic heterocycle that is a core component in many functional materials and biologically active compounds. When a boronic acid group is attached to the thiophene ring, the resulting thiophene-based boronic acids become powerful intermediates for introducing the thiophene moiety into larger, more complex structures.

Structurally, the boronic acid group can be positioned at either the C2 (α) or C3 (β) position of the thiophene ring. The reactivity of these compounds in cross-coupling reactions is influenced by the electronic properties of the thiophene ring and the presence of other substituents. While highly effective in Suzuki couplings, thiophene boronic acids can be susceptible to competitive side reactions, such as protodeboronation (cleavage of the C-B bond by a proton source), particularly under harsh basic conditions or at elevated temperatures. researchgate.netlookchem.com

Despite this, their synthetic utility is vast. Thiophene-based boronic acids are cornerstone reagents in the synthesis of conjugated polymers like polythiophenes, which are integral to the field of organic electronics for applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. rsc.orggoogle.comrsc.org By carefully selecting substituted thiophene boronic acids, chemists can fine-tune the electronic and physical properties of the resulting polymers. They are also frequently used in medicinal chemistry to synthesize novel heterocyclic compounds for drug discovery programs. synblock.com

Research Trajectory and Potential Academic Contributions of (5-Isopropylthiophen-2-yl)boronic Acid

While many simple thiophene boronic acids are well-studied, the research trajectory for specific, substituted analogues like (5-Isopropylthiophen-2-yl)boronic acid is often driven by the need for tailored building blocks in specialized applications. This particular compound is a derivative of 2-thiopheneboronic acid, featuring an isopropyl group at the 5-position of the thiophene ring.

The synthesis of this compound would typically start from 2-isopropylthiophene. thegoodscentscompany.comthegoodscentscompany.com A common synthetic route involves the lithiation of 2-isopropylthiophene at the 5-position using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with a trialkyl borate (B1201080) (e.g., trimethyl borate). Subsequent acidic hydrolysis yields the desired (5-Isopropylthiophen-2-yl)boronic acid. nih.gov

The primary academic contribution of this specific boronic acid lies in its potential as a specialized monomer for materials science and a unique building block in medicinal chemistry. The presence of the isopropyl group is significant for several reasons:

Solubility: The bulky, aliphatic isopropyl group can enhance the solubility of resulting polymers or large molecules in organic solvents. This is a critical factor for the solution-based processing of materials used in printed electronics.

Morphology: The steric bulk of the isopropyl group can influence the solid-state packing and morphology of polymers, which in turn affects their electronic properties, such as charge carrier mobility.

Electronic Properties: As an electron-donating alkyl group, the isopropyl substituent can modulate the electronic characteristics of the thiophene ring, subtly altering the HOMO/LUMO energy levels of materials derived from it.

Although specific, high-profile research dedicated exclusively to (5-Isopropylthiophen-2-yl)boronic acid is not extensively documented, its value is realized in its application. It represents a class of precisely functionalized monomers that allow researchers to systematically investigate structure-property relationships in advanced materials. Its potential lies in creating new generations of thiophene-based polymers with optimized solubility and electronic performance for next-generation organic electronics.

Properties

Molecular Formula |

C7H11BO2S |

|---|---|

Molecular Weight |

170.04 g/mol |

IUPAC Name |

(5-propan-2-ylthiophen-2-yl)boronic acid |

InChI |

InChI=1S/C7H11BO2S/c1-5(2)6-3-4-7(11-6)8(9)10/h3-5,9-10H,1-2H3 |

InChI Key |

BISZIQAEVYJNLT-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(S1)C(C)C)(O)O |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 5 Isopropylthiophen 2 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. Among the various coupling partners, organoboron compounds, particularly boronic acids, have gained immense popularity due to their stability, low toxicity, and broad commercial availability. (5-Isopropylthiophen-2-yl)boronic acid is a valuable building block in this context, offering a gateway to a diverse array of substituted thiophene (B33073) derivatives, which are prevalent motifs in pharmaceuticals, organic electronics, and agrochemicals. This section delves into the reactivity profile of (5-isopropylthiophen-2-yl)boronic acid in several key palladium-catalyzed transformations.

Suzuki-Miyaura Cross-Coupling: Substrate Scope and Catalyst System Optimization

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate, stands as one of the most powerful methods for the construction of biaryl and heterobiaryl structures. The coupling of (5-isopropylthiophen-2-yl)boronic acid with various organic halides and triflates has been a subject of considerable interest for the synthesis of functionalized thiophene-containing molecules.

The substrate scope for the Suzuki-Miyaura coupling of (5-isopropylthiophen-2-yl)boronic acid is broad, encompassing a wide range of aryl and heteroaryl halides. Generally, the reactivity of the halide partner follows the order I > Br > Cl, which is typical for palladium-catalyzed cross-coupling reactions. While aryl iodides and bromides are common coupling partners, advancements in catalyst systems have enabled the efficient use of more challenging aryl chlorides.

Optimization of the catalyst system is crucial for achieving high yields and suppressing side reactions, such as protodeboronation of the boronic acid. A typical catalyst system consists of a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine (B1218219) ligand. The choice of ligand is critical and is often tailored to the specific substrates being coupled.

The development of electron-rich and sterically bulky phosphine ligands has revolutionized the field of palladium-catalyzed cross-coupling, significantly expanding the scope and efficiency of these reactions, particularly for challenging substrates like heteroaryl boronic acids. Among these, the dialkylbiarylphosphine ligands developed by the Buchwald group, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have proven to be exceptionally effective in the Suzuki-Miyaura coupling of thiophene derivatives.

These ligands, when combined with a palladium source, form highly active catalysts that can facilitate couplings of even unreactive aryl chlorides. The steric bulk of these ligands promotes the formation of monoligated palladium(0) species, which are believed to be the active catalytic species in many cross-coupling reactions. This steric hindrance also accelerates the rate of reductive elimination, the final step in the catalytic cycle.

The use of palladium precatalysts, which are stable, well-defined palladium(II) complexes that are readily activated under the reaction conditions, has further improved the reliability and reproducibility of these couplings. XPhos-based palladacycle precatalysts, for instance, are highly effective for the coupling of challenging boronic acid partners. These precatalysts ensure a consistent generation of the active Pd(0) species, leading to more efficient and predictable reactions.

The table below summarizes representative examples of catalyst systems used in the Suzuki-Miyaura coupling of substituted thiophene boronic acids, highlighting the versatility of advanced ligands.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80 | 92 | |

| XPhos Pd-G2 | None | K₃PO₄ | Dioxane | 80 | >95 | |

| XPhos Pd-G4 | None | K₃PO₄ | Dioxane | 40 | >95 |

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (Ar-X) to a low-valent palladium(0) complex (LₙPd⁰). This step involves the cleavage of the carbon-halogen bond and the formation of a palladium(II) intermediate (LₙPd(Ar)(X)). The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. The boronic acid is first activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) complex. The precise mechanism of transmetalation is complex and can be influenced by the reaction conditions, but it ultimately results in the formation of a diorganopalladium(II) intermediate (LₙPd(Ar)(Ar')).

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) center to form the new carbon-carbon bond of the biaryl product (Ar-Ar'). This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The rate of reductive elimination is often accelerated by the use of bulky ligands.

While this general mechanism is widely accepted, the specifics can vary depending on the substrates and reaction conditions. For instance, the nature of the active palladium species and the exact mechanism of the transmetalation step continue to be areas of active research.

The efficiency and selectivity of the Suzuki-Miyaura coupling of (5-isopropylthiophen-2-yl)boronic acid are highly dependent on the choice of reaction parameters, including the solvent, base, and temperature.

Solvent: The solvent plays a crucial role in dissolving the reactants and catalyst, and it can also influence the rate of the reaction. A variety of solvents can be employed, often as biphasic mixtures with water. Common choices include toluene, dioxane, tetrahydrofuran (B95107) (THF), and alcohols. The use of aqueous solvent mixtures is often beneficial as it can aid in the dissolution of the base and the boronate salt, facilitating the transmetalation step.

Base: The base is essential for the activation of the boronic acid. A wide range of inorganic and organic bases have been used, with the most common being carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The strength and nature of the base can significantly impact the reaction rate and the extent of side reactions, such as protodeboronation. Stronger bases generally lead to faster reactions but may not be compatible with base-sensitive functional groups.

Temperature: The reaction temperature affects the rate of the coupling reaction. Many Suzuki-Miyaura couplings are carried out at elevated temperatures, typically between 80 and 110 °C, to ensure a reasonable reaction rate. However, the development of highly active catalyst systems has enabled many couplings to be performed at or near room temperature. The optimal temperature will depend on the reactivity of the specific substrates and the catalyst system being used.

The interplay of these parameters is complex, and the optimal conditions for a particular transformation must often be determined empirically. The following table provides a general overview of the effects of these parameters.

| Parameter | Effect on Coupling Efficiency | Considerations |

| Solvent | Affects solubility of reactants and catalyst, can influence reaction rate. | Biphasic systems (e.g., toluene/water) are often effective. |

| Base | Activates the boronic acid for transmetalation. | Choice of base (e.g., K₂CO₃, K₃PO₄) can impact yield and side reactions. |

| Temperature | Influences the reaction rate. | Higher temperatures generally increase the rate but can also lead to decomposition. |

Other Palladium-Catalyzed Coupling Reactions Involving Boronic Acids

Beyond the Suzuki-Miyaura reaction, boronic acids, including (5-isopropylthiophen-2-yl)boronic acid, can participate in a variety of other palladium-catalyzed transformations. These reactions expand the synthetic utility of boronic acids, allowing for the formation of different types of functional groups.

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction between a thioester and a boronic acid to form a ketone. This reaction is mechanistically distinct from the Suzuki-Miyaura coupling and proceeds under neutral conditions, making it particularly useful for substrates that are sensitive to the basic conditions typically employed in Suzuki-Miyaura reactions.

The reaction is co-catalyzed by a copper(I) carboxylate, often copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which is believed to facilitate the transmetalation step. The proposed mechanism involves the oxidative addition of the thioester to the palladium(0) catalyst, followed by transmetalation of the organic group from the boronic acid to the palladium center, and subsequent reductive elimination to afford the ketone product.

The Liebeskind-Srogl coupling provides a valuable method for the synthesis of unsymmetrical ketones. The mild, neutral reaction conditions tolerate a wide range of functional groups, and the ready availability of both thioesters and boronic acids makes this a versatile synthetic tool. While specific examples involving (5-isopropylthiophen-2-yl)boronic acid are not extensively documented in readily available literature, the general applicability of the Liebeskind-Srogl coupling to a broad scope of boronic acids suggests its potential utility for the synthesis of (5-isopropylthiophen-2-yl)-substituted ketones.

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a significant class of transformations in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds. Among these, the Chan-Lam coupling has emerged as a powerful tool for the synthesis of aryl amines, ethers, and thioethers.

Chan-Lam Coupling: Mechanistic Insights into Carbon-Heteroatom Bond Formation

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, facilitates the formation of a carbon-heteroatom bond between an arylboronic acid and an amine or an alcohol, utilizing a copper catalyst. wikipedia.org This reaction is advantageous as it can often be performed under mild conditions, at room temperature, and open to the air. wikipedia.org

The proposed mechanism for the Chan-Lam coupling is intricate and has been the subject of considerable investigation. A generally accepted catalytic cycle is outlined below:

Transmetalation: The reaction initiates with the transmetalation of the aryl group from the boronic acid to the copper(II) catalyst. This step forms a copper-aryl intermediate.

Coordination: The heteroatom-containing nucleophile (e.g., an amine or alcohol) coordinates to the copper-aryl complex.

Reductive Elimination: The key carbon-heteroatom bond is formed through reductive elimination from a copper(III) intermediate. This step regenerates a copper(I) species. wikipedia.org

Oxidation: The copper(I) catalyst is reoxidized to the active copper(II) state by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle. nrochemistry.com

Recent studies have provided deeper insights into the mechanism, identifying key intermediates and potential off-cycle inhibitory processes. Spectroscopic and computational studies have been instrumental in elucidating the structures of these intermediates and understanding the factors that influence reaction efficiency. organic-chemistry.orgnih.gov For instance, the nature of the ligands on the copper catalyst and the reaction solvent can significantly impact the reaction rate and yield.

While the general mechanism provides a framework, the specific reactivity of (5-Isopropylthiophen-2-yl)boronic acid in Chan-Lam couplings will be influenced by the electronic and steric properties of the 5-isopropylthiophen-2-yl group. The electron-rich nature of the thiophene ring is expected to facilitate the transmetalation step.

Table 1: Key Steps in the Chan-Lam Coupling Mechanism

| Step | Description | Key Intermediates |

| Transmetalation | Transfer of the aryl group from the boronic acid to the Cu(II) catalyst. | Copper-aryl complex |

| Coordination | The amine or alcohol nucleophile coordinates to the copper center. | Copper-aryl-nucleophile complex |

| Reductive Elimination | Formation of the C-N or C-O bond from a Cu(III) species. | Product and Cu(I) species |

| Oxidation | Reoxidation of Cu(I) to the active Cu(II) catalyst. | Active Cu(II) catalyst |

Competing Reaction Pathways and Their Control

In transition metal-catalyzed cross-coupling reactions involving organoboron reagents, several competing side reactions can occur, which can diminish the yield of the desired product. Understanding and controlling these pathways is crucial for optimizing synthetic protocols.

Protodeboronation: Mechanistic Understanding, Contributing Factors, and Mitigation Strategies

Protodeboronation is a significant undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process consumes the boronic acid, thereby reducing the efficiency of the primary cross-coupling reaction.

The mechanism of protodeboronation is highly dependent on the reaction conditions, particularly the pH. wikipedia.org It can proceed through both acid- and base-catalyzed pathways.

Acid-catalyzed protodeboronation: Under acidic conditions, the reaction involves the protonation of the boronic acid, followed by the cleavage of the C-B bond.

Base-catalyzed protodeboronation: In the presence of a base, the boronic acid is converted to the more reactive boronate species. acs.org This boronate can then react with a proton source, such as water, to yield the protodeboronated product. wikipedia.org For arylboronic acids with electron-withdrawing substituents, a mechanism involving the generation of a transient aryl anion has also been proposed. wikipedia.orgacs.org

Several factors can influence the rate of protodeboronation:

pH: The reaction pH is a critical factor, with the rate often being minimized at a neutral pH for many simple arylboronic acids. wikipedia.org

Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.

Substituents on the Aryl Ring: The electronic nature of the substituents on the aryl group of the boronic acid plays a crucial role. Electron-donating groups can stabilize the intermediate in the electrophilic cleavage of the C-B bond, while electron-withdrawing groups can accelerate protodeboronation under basic conditions by stabilizing the transient aryl anion. nih.gov The isopropyl group on (5-Isopropylthiophen-2-yl)boronic acid is an electron-donating group, which could influence its susceptibility to protodeboronation.

Catalyst System: The choice of catalyst and ligands can also impact the extent of protodeboronation. Bulky phosphine ligands on palladium catalysts have been shown to accelerate this side reaction. chemrxiv.org

Several strategies have been developed to mitigate protodeboronation:

Use of Boronic Esters: Boronic esters, such as pinacol (B44631) esters, are generally more stable towards protodeboronation than their corresponding boronic acids. ed.ac.uk

Slow-Release Strategies: The use of reagents that slowly release the boronic acid into the reaction mixture can maintain a low concentration of the active boronic acid, thereby minimizing its decomposition. bris.ac.ukchemrxiv.org MIDA (N-methyliminodiacetic acid) boronates are often employed for this purpose. wikipedia.org

Reaction Condition Optimization: Careful control of pH, temperature, and reaction time can significantly reduce the extent of protodeboronation.

Catalyst Design: The development of highly active catalysts that promote the desired cross-coupling reaction at a much faster rate than protodeboronation is an effective approach. wikipedia.org

Table 2: Factors Influencing Protodeboronation and Mitigation Strategies

| Influencing Factor | Effect on Protodeboronation | Mitigation Strategy |

| pH | Rate is often highest at acidic or basic pH. wikipedia.org | Maintain neutral or optimized pH. |

| Temperature | Higher temperatures increase the rate. | Use the lowest effective temperature. |

| Aryl Substituents | Electronic effects can accelerate the reaction. nih.gov | Consider the electronic nature of the substrate. |

| Catalyst System | Some ligands can promote the side reaction. chemrxiv.org | Judicious choice of catalyst and ligands. |

| Boronic Acid Concentration | Higher concentrations can lead to increased decomposition. | Employ slow-release strategies (e.g., MIDA boronates). wikipedia.orgbris.ac.uk |

Catalyst-Transfer Processes in Polymerization Reactions Involving Thiophene Boronic Acid Monomers

Catalyst-transfer polymerization (CTP) is a powerful chain-growth polymerization method for the synthesis of conjugated polymers with well-defined structures, including controlled molecular weights and low polydispersity. exlibrisgroup.com Kumada catalyst-transfer polycondensation (KCTP) is a prominent example of this type of polymerization, particularly for the synthesis of polythiophenes. rsc.org

In KCTP, the catalyst, typically a nickel complex, remains associated with the growing polymer chain and "walks" along the chain as new monomer units are added. acs.org This process involves a series of oxidative addition and reductive elimination steps.

Thiophene-based monomers are widely used in KCTP to produce regioregular polythiophenes, which are important materials in organic electronics. rsc.org While Grignard reagents are commonly used as the monomer in KCTP, the principles of catalyst transfer can be extended to polymerizations involving other organometallic reagents, including those derived from boronic acids.

In the context of polymerizations involving thiophene boronic acid monomers, such as in Suzuki-Miyaura polycondensation, the catalyst (typically palladium) moves from one monomer unit to the next as the polymer chain grows. nih.govresearchgate.net The mechanism involves the standard steps of Suzuki coupling: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the thiophene boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst, which then moves to the next monomer unit.

The structure of the thiophene boronic acid monomer, including the nature of any substituents, can significantly influence the polymerization process. For (5-Isopropylthiophen-2-yl)boronic acid, the isopropyl group can affect the solubility of the resulting polymer and may also have steric and electronic effects on the rate and efficiency of the polymerization.

Table 3: Comparison of Monomer Types in Thiophene Polymerization

| Polymerization Method | Typical Monomer Type | Key Features |

| Kumada Catalyst-Transfer Polycondensation (KCTP) | Thiophene Grignard reagents | Chain-growth mechanism, living characteristics, produces regioregular polythiophenes. acs.orgacs.org |

| Suzuki-Miyaura Polycondensation | Thiophene boronic acids/esters and dihaloarenes | Step-growth or chain-growth characteristics depending on conditions, versatile for copolymer synthesis. nih.govresearchgate.net |

Applications of 5 Isopropylthiophen 2 Yl Boronic Acid in Advanced Organic Synthesis

Construction of Complex Substituted Biaryl and Oligomeric Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. uwindsor.ca (5-Isopropylthiophen-2-yl)boronic acid serves as an excellent coupling partner in these reactions for the synthesis of complex biaryl and oligomeric systems. The presence of the thiophene (B33073) ring introduces a key heterocyclic motif found in many functional organic materials and pharmaceuticals.

The general utility of arylboronic acids in Suzuki-Miyaura reactions for biaryl synthesis is well-established, offering a pathway that is often more environmentally benign compared to methods using organotin or Grignard reagents due to the lower toxicity of boron-containing byproducts. uwindsor.caresearchgate.net The reaction typically employs a palladium catalyst and a base to facilitate the coupling of the boronic acid with an aryl halide or triflate. The isopropyl group on the thiophene ring can influence the solubility and electronic properties of the resulting biaryl compounds.

Research into the synthesis of biaryl derivatives has demonstrated the effectiveness of various catalytic systems, including those based on nickel, for the cross-coupling of arylboronic acids with aryl chlorides. researchgate.net While specific studies focusing exclusively on (5-Isopropylthiophen-2-yl)boronic acid are part of a broader research area, the principles of these reactions are directly applicable. The regioselective nature of the Suzuki-Miyaura reaction allows for the precise construction of substituted biaryls, which are crucial intermediates in the synthesis of more complex molecules. nih.gov

| Coupling Partners | Catalyst System | Product Type | Significance |

| (5-Isopropylthiophen-2-yl)boronic acid & Aryl Halides | Palladium-based catalyst (e.g., Pd(PPh₃)₄) | Substituted biaryls | Access to novel heterocyclic compounds with potential applications in materials science and pharmaceuticals. |

| Arylboronic acids & Dihaloheterocycles | Palladium-based catalyst | Regioselectively substituted heteroaromatic compounds | Control over the substitution pattern is crucial for tuning the properties of the final products. doi.org |

Role in Polymer Chemistry and Conjugated Polymer Synthesis

The synthesis of conjugated polymers is a field of intense research due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVCs). nih.gov Thiophene-containing polymers are particularly prominent in this area. nih.govrsc.org

Suzuki-Miyaura polycondensation is a powerful method for the synthesis of thiophene-containing conjugated polymers. rsc.orgresearchgate.net This process involves the step-growth polymerization of a dibromoaromatic monomer with a bis(boronic acid) or bis(boronic ester) monomer. (5-Isopropylthiophen-2-yl)boronic acid, as a monofunctional boronic acid, can be used to introduce end-capping groups or to synthesize specific oligomers. Its difunctional analogue, thiophene-2,5-diboronic acid, is a key monomer in the synthesis of polythiophenes.

The synthesis of high molecular weight thiophene-containing conjugated polymers via Suzuki polycondensation has been successfully achieved using specialized catalyst systems. rsc.orgresearchgate.net The properties of the resulting polymers, such as their solubility, processability, and electronic characteristics, can be tuned by the choice of monomers. The isopropyl group in (5-Isopropylthiophen-2-yl)boronic acid can enhance the solubility of the resulting polymers in organic solvents, which is a critical factor for their application in solution-processable devices.

| Monomers | Polymerization Method | Resulting Polymer | Key Features and Applications |

| Thiophene bis(boronic acid) derivatives and Aryl dibromides | Suzuki-Miyaura Polycondensation | Thiophene-containing conjugated polymers | High molecular weight, potential for use in organic electronics. rsc.orgresearchgate.net |

| Thienyl N-Methyliminodiacetic Acid Boronate Esters and Dibromo-heteroarenes | Suzuki-Miyaura Copolymerization | Alternating thienyl copolymers | Bench-stable and low toxicity alternative to organostannane monomers. nih.gov |

Synthesis of Precursors for Functional Materials

Boronic acids and their derivatives are crucial building blocks for a wide range of functional materials. nih.gov (5-Isopropylthiophen-2-yl)boronic acid can be utilized in the synthesis of precursors for materials with applications in sensors, organic electronics, and biomedical devices.

The functionalization of nanoparticles with boronic acids is an area of growing interest. For example, boronic acid-functionalized magnetic nanoparticles have been developed for the selective enrichment of glycoproteins. researchgate.net While this specific application may not directly use (5-Isopropylthiophen-2-yl)boronic acid, it highlights the potential for boronic acid-containing thiophenes to be incorporated into functional materials for biological applications.

Furthermore, the synthesis of boronic acid-containing polymers can lead to materials with responsive properties. researchgate.net These "smart" polymers can change their properties in response to external stimuli such as pH or the presence of specific molecules, making them suitable for applications in drug delivery and diagnostics.

Regioselective Functionalization of Heteroaromatic and Polycyclic Aromatic Hydrocarbon Systems

The regioselective functionalization of heteroaromatic and polycyclic aromatic hydrocarbon (PAH) systems is of great importance for the synthesis of complex organic molecules with well-defined structures and properties. nih.govmdpi.com The Suzuki-Miyaura reaction, utilizing boronic acids like (5-Isopropylthiophen-2-yl)boronic acid, is a key tool for achieving such regioselectivity. doi.org

The ability to selectively introduce an isopropylthiophen-2-yl group at a specific position on a heteroaromatic or polycyclic aromatic core allows for the fine-tuning of the electronic and steric properties of the molecule. This is particularly relevant in the development of materials for organic electronics, where the arrangement of donor and acceptor units can significantly impact device performance. rsc.org

For instance, the cross-coupling of dihaloheterocycles with boronic acids can be controlled to achieve selective mono- or di-arylation, depending on the reaction conditions. doi.org This provides a powerful strategy for building up complex molecular architectures from simple starting materials. The functionalization of PAHs is also crucial for modulating their physical and chemical properties for various applications. rsc.org

| Substrate | Reagent | Reaction Type | Outcome |

| Dihaloheterocycles | Arylboronic acids | Regioselective Suzuki-Miyaura cross-coupling | Selective formation of mono- or di-arylated products. doi.org |

| Polycyclic Aromatic Hydrocarbons | Various functionalizing agents | C-H functionalization | Introduction of functional groups to tune electronic and photophysical properties. nih.govrsc.org |

Advanced Computational and Spectroscopic Characterization of 5 Isopropylthiophen 2 Yl Boronic Acid and Its Reactive Intermediates

Density Functional Theory (DFT) Calculations

No published studies were found that perform DFT calculations specifically on (5-Isopropylthiophen-2-yl)boronic acid. While DFT is a common method for analyzing molecules, including other thiophene (B33073) derivatives and boronic acids, the specific results for the target compound are not available.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

NBO analysis is a powerful tool for understanding bonding and orbital interactions within a molecule. It provides insight into delocalization effects, such as the interaction between the lone pairs of the oxygen atoms and the empty p-orbital of the boron atom. However, NBO analysis is a component of a computational chemistry study. As no such studies for (5-Isopropylthiophen-2-yl)boronic acid are available, a detailed discussion of its specific intermolecular and intramolecular interactions based on NBO data is not possible.

Advanced Spectroscopic Probes for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-situ Reaction Monitoring and Boron Speciation (e.g., ¹¹B NMR):

¹¹B NMR Spectroscopy: This technique is highly effective for studying boron compounds, as the chemical shift is very sensitive to the hybridization state (sp² for trigonal boronic acids vs. sp³ for tetrahedral boronate species) and coordination environment of the boron atom. A typical ¹¹B NMR chemical shift for an arylboronic acid is in the range of 27-33 ppm. However, the precise chemical shift for (5-Isopropylthiophen-2-yl)boronic acid and its various potential boronate esters or complexes is not documented.

In-situ Reaction Monitoring: NMR spectroscopy is an excellent tool for monitoring reactions in real-time to understand kinetics and mechanisms, particularly for processes like the Suzuki coupling. While studies exist for other boronic acids, including thiophene-2-boronic acid, no specific in-situ NMR data for reactions involving (5-Isopropylthiophen-2-yl)boronic acid were found.

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation in Reactive Contexts

UV-Visible spectroscopy is a powerful technique for probing the electronic structure of molecules like (5-Isopropylthiophen-2-yl)boronic acid. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In conjugated systems such as the thiophene ring, the most significant electronic transitions are typically π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

The electronic spectrum of (5-Isopropylthiophen-2-yl)boronic acid is primarily governed by the π-conjugated system of the thiophene ring. The isopropyl group at the 5-position, being a weak electron-donating group, is expected to cause a small bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted thiophene-2-boronic acid. This is due to a slight increase in the energy of the highest occupied molecular orbital (HOMO). The boronic acid group, -B(OH)₂, can also influence the electronic transitions through its electron-withdrawing nature and its ability to change geometry and acidity.

In reactive contexts, particularly during complex formation with diols or other bidentate ligands, significant changes in the UV-Visible spectrum are anticipated. The interaction of the boronic acid moiety with a diol results in the formation of a boronate ester. This process involves a change in the hybridization of the boron atom from sp² (trigonal planar) to sp³ (tetrahedral). nih.gov This structural change dramatically alters the electronic properties of the boronic acid group and, consequently, the electronic distribution across the entire conjugated system. nih.gov

This transformation often leads to a significant shift in the absorption spectrum. For example, the formation of an anionic tetrahedral boronate complex can enhance conjugation or alter the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in either a hypsochromic (blue) or bathochromic (red) shift. Studies on other arylboronic acids have demonstrated substantial spectral shifts upon binding with saccharides or other diols. nih.gov For instance, a blue shift from 373 nm to 332 nm was observed upon the addition of D-fructose to 2-hydroxy-5-nitrophenylboronic acid at neutral pH, indicating a significant change in the electronic environment upon complexation. nih.gov

The pH of the solution is another critical factor. Boronic acids are known to exist in equilibrium between a neutral trigonal form and an anionic tetrahedral form, with the pKa of this equilibrium being sensitive to the molecular structure and the presence of binding partners. nih.govresearchgate.net UV-Visible spectroscopy can monitor this transition, as the two forms possess distinct electronic absorption profiles. The formation of a boronate ester complex with a diol typically lowers the pKa of the boronic acid, favoring the tetrahedral anionic state at physiological pH. researchgate.net This change is the basis for the design of spectroscopic sensors for diol-containing molecules. nih.gov

The expected changes in the UV-Visible spectrum of (5-Isopropylthiophen-2-yl)boronic acid upon complexation are summarized in the table below, based on established principles for arylboronic acids.

| Condition | Boron Hybridization | Expected Spectral Change | Rationale |

| Free Acid (Low pH) | sp² (Trigonal Planar) | Baseline Spectrum | Neutral boronic acid form dominates. |

| Complex with Diol | sp³ (Tetrahedral) | Significant Shift in λmax | Formation of boronate ester alters electronic structure and intramolecular charge transfer. nih.gov |

| High pH | sp³ (Tetrahedral) | Shift in λmax | Formation of the anionic boronate species, -B(OH)₃⁻. researchgate.net |

This interactive table summarizes the principles of UV-Visible spectroscopic changes in arylboronic acids during complexation.

Theoretical Studies of Linear and Nonlinear Optical Properties in Related Thiophene Boronic Acid Derivatives

Linear optical properties are described by the polarizability (α), which governs the refractive index of the material. Nonlinear optical properties arise from the higher-order terms of the polarizability, namely the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are responsible for effects like second-harmonic generation (SHG) and third-harmonic generation (THG), respectively.

In thiophene derivatives, NLO properties are highly tunable. The introduction of electron-donating groups (EDGs) and electron-accepting groups (EAGs) at different positions of the thiophene ring can create push-pull systems, which facilitate intramolecular charge transfer (ICT) upon excitation. researchgate.net This ICT is a key mechanism for enhancing NLO responses.

For (5-Isopropylthiophen-2-yl)boronic acid, the isopropyl group acts as a mild EDG, while the boronic acid group has electron-accepting character. This arrangement constitutes a modest D-π-A (Donor-π-Acceptor) system. Computational studies on related thiophene derivatives show that even subtle changes in the donor or acceptor strength can significantly impact the NLO properties. For instance, replacing weaker donors with stronger ones or incorporating more efficient π-bridges has been shown to dramatically increase the calculated hyperpolarizability values. nih.govnih.gov

Theoretical calculations on various thiophene-based molecules have elucidated key structure-property relationships:

Effect of Substituents: The incorporation of strong electron-withdrawing groups, such as a nitro group, has been shown to significantly decrease the HOMO-LUMO energy gap, which in turn enhances polarizability (α) and both first (β) and second (γ) order hyperpolarizabilities. researchgate.net

π-Conjugation: Extending the π-conjugated system, for example by creating oligomers or using larger aromatic linkers, generally leads to a substantial increase in NLO properties. frontiersin.org

Intramolecular Charge Transfer: A lower HOMO-LUMO energy gap is often correlated with more efficient ICT and, consequently, a larger NLO response. nih.gov

The table below presents representative theoretical data for NLO properties of various thiophene-based compounds from the literature, illustrating the impact of different structural modifications. While specific values for (5-Isopropylthiophen-2-yl)boronic acid are not available, these examples provide a framework for estimating its potential NLO characteristics as a simple D-π-A system.

| Compound Class | Key Structural Feature | Calculated First Hyperpolarizability (β) | Reference |

| Thiophene-Azo Dyes | Nitro group as acceptor | Significant enhancement over unsubstituted analogs | researchgate.net |

| Non-fullerene DTS-based Derivatives | D-π-D-A-π-A architecture | High βtotal values (e.g., 13.44 × 10⁻²⁷ esu) | nih.gov |

| Substituted Thiophene Imino Dyes | D-π-A systems | Tunable based on donor/acceptor strength | researchgate.net |

| Octaphyrin with Thiophene units | Extended porphyrin-like macrocycle | Enhanced NLO response with EDGs | frontiersin.org |

This interactive table showcases calculated NLO properties for various classes of thiophene derivatives, highlighting structure-property relationships.

Based on these established trends, the NLO response of (5-Isopropylthiophen-2-yl)boronic acid is expected to be modest but non-negligible. Theoretical modeling of this specific compound could provide precise values for its polarizability and hyperpolarizabilities, confirming its potential for use in optoelectronic applications.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Boronic Acid Transformations

The pursuit of more efficient and selective catalytic systems for transformations involving thiophene (B33073) boronic acids, including (5-Isopropylthiophen-2-yl)boronic acid, is a vibrant area of research. While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of its application, challenges such as catalyst stability and substrate scope persist, particularly with heteroaryl partners.

Recent advancements have focused on the development of highly active palladium-based catalyst systems. For instance, catalyst systems derived from a palladium precatalyst and monophosphine ligands have demonstrated high efficiency in the Suzuki-Miyaura cross-coupling of heteroaryl boronic acids. acs.org These systems are effective for a wide range of heterobiaryls and show high activity for coupling heteroaryl chlorides and hindered aryl and heteroaryl halides. acs.org Another approach involves a catalyst system based on Pd(0) and a phosphine-based bulky ligand, which has been shown to be highly efficient in Suzuki-Miyaura polymerizations using thiophene boronic acid pinacol (B44631) ester as a monomer. nih.govfrontiersin.org This system allows for the synthesis of thiophene-containing conjugated polymers with good yields and high molecular weights in shorter reaction times compared to traditional catalysts. nih.govfrontiersin.org

The table below summarizes some of the advanced catalytic systems being explored for thiophene boronic acid transformations.

| Catalyst System | Key Features | Potential Application for (5-Isopropylthiophen-2-yl)boronic acid | Reference |

| Pd(OAc)₂ / Monophosphine Ligands | High efficiency for heteroaryl coupling, effective with chlorides and hindered substrates. | Synthesis of complex heterobiaryls for pharmaceuticals and materials science. | acs.org |

| Pd(0) / Phosphine-Based Bulky Ligand | High efficiency in polymerization, good yields, and high molecular weights in short reaction times. | Preparation of novel conjugated polymers with tailored electronic properties. | nih.govfrontiersin.org |

| Pd(dtbpf)Cl₂ in Micellar Systems | High yields, short reaction times, room temperature, and no need for an inert atmosphere. | Green and efficient synthesis of thiophene-aniline derivatives for materials and pharmaceutical precursors. | mdpi.com |

These developments in catalytic systems are paving the way for more robust and versatile applications of (5-Isopropylthiophen-2-yl)boronic acid in the synthesis of complex organic molecules.

Exploration of New Reaction Classes for (5-Isopropylthiophen-2-yl)boronic Acid Reactivity

Beyond the well-established Suzuki-Miyaura coupling, researchers are actively exploring new reaction classes to broaden the synthetic utility of thiophene boronic acids. These investigations are opening up new avenues for creating diverse molecular architectures.

One significant area of development is the use of thiophene boronic acids as catalysts in their own right, particularly in amidation reactions. ucl.ac.uk This represents a paradigm shift from their traditional role as coupling partners. Boronic acid-mediated amidation offers a greener alternative to conventional methods that often rely on wasteful and hazardous reagents. ucl.ac.uk

Another novel application is the cyanide-free cyanation of boronic acids. A method utilizing a palladium-catalyzed, copper(I)-mediated coupling of benzylthiocyanate with boronic acids has been developed, providing a safer and more accessible route to aryl nitriles. nih.gov This reaction has been successfully applied to 3-thiopheneboronic acid, suggesting its potential applicability to derivatives like (5-Isopropylthiophen-2-yl)boronic acid. nih.gov

The table below highlights some of the new reaction classes being explored for thiophene boronic acids.

| Reaction Class | Description | Significance for (5-Isopropylthiophen-2-yl)boronic acid | Reference |

| Boron-mediated Amidation | Thiophene boronic acid acts as a catalyst for the formation of amide bonds from carboxylic acids and amines. | Provides a greener and more atom-economical route to amides, which are prevalent in pharmaceuticals. | ucl.ac.uk |

| Cyanide-Free Cyanation | Palladium-catalyzed cross-coupling of thiocyanates with boronic acids to afford nitriles without the use of toxic cyanide reagents. | Offers a safer method for introducing the nitrile functional group, a key component in many bioactive molecules. | nih.gov |

| Ring Opening Diborylation | Palladium-catalyzed ring opening of strained biphenylenes with diboron (B99234) reagents, followed by functionalization. | Potential for creating highly substituted biaryl compounds that are difficult to access through traditional methods. | liverpool.ac.uk |

These new reaction pathways are expanding the synthetic toolbox for chemists working with (5-Isopropylthiophen-2-yl)boronic acid, enabling the creation of novel and complex molecules.

Synergistic Integration of Computational and Experimental Methodologies for Reaction Design and Optimization

The integration of computational chemistry with experimental studies is becoming an increasingly powerful strategy for designing and optimizing reactions involving boronic acids. This synergistic approach allows for a deeper understanding of reaction mechanisms, enabling the prediction of reactivity and the rational design of improved catalysts and reaction conditions.

For instance, combined electrophysiological experiments and metadynamics-based free energy calculations have been used to investigate the permeation mechanism of benzo[b]-thiophene-2-boronic acid derivatives through cell membranes. plos.org This research provides valuable insights for the design of boronic acid-based drugs with enhanced permeability. plos.org Similarly, covalent molecular modeling, synthetic chemistry, and enzyme kinetics have been used in a multiligand approach to identify and characterize boronic acid inhibitors of clinically relevant β-lactamases. nih.gov

Quantum chemistry calculations have also been employed to model the formation mechanism of polymeric films from thiophene additives in battery electrolytes, showing good agreement with experimental data from advanced spectroscopic techniques like operando shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS). researchgate.net This approach is crucial for developing more stable and efficient energy storage devices.

The table below provides examples of how computational and experimental methods are being integrated in the study of thiophene boronic acid derivatives.

| Research Area | Computational Method | Experimental Technique | Key Findings | Reference |

| Drug Permeability | Metadynamics-based free energy calculations | Electrophysiological experiments | Elucidation of the permeation mechanism of boronic compounds through cell membranes. | plos.org |

| Enzyme Inhibition | Covalent molecular modeling | Synthetic chemistry, enzyme kinetics | Identification and characterization of boronic acid inhibitors for β-lactamases. | nih.gov |

| Battery Electrolytes | Quantum chemistry calculations | Operando SHINERS | Understanding the formation mechanism and composition of the cathode electrolyte interphase. | researchgate.net |

This integrated approach is accelerating the pace of discovery and innovation in the field of organoboron chemistry, with direct implications for the future applications of (5-Isopropylthiophen-2-yl)boronic acid.

Sustainable and Green Chemistry Approaches in Organoboron Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of organoboron compounds. Researchers are actively developing more environmentally benign methods that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A notable example is the development of micellar Suzuki cross-coupling reactions. By using a surfactant like Kolliphor EL in water, the cross-coupling of thiophenes and anilines can be achieved with high yields and short reaction times at room temperature, without the need for an inert atmosphere. mdpi.comunimib.it This methodology offers a significant improvement in the environmental footprint compared to traditional methods that rely on volatile organic solvents.

Solvent-free, microwave-assisted synthesis is another promising green chemistry approach. This technique has been successfully applied to the synthesis of thiophene oligomers via Suzuki coupling, using aluminum oxide as a solid support. researchgate.net This method is rapid, efficient, and reduces the generation of hazardous waste. researchgate.net

Furthermore, enzymatic polymerization represents a novel and sustainable route to poly(thiophene boronic acid). The use of horseradish peroxidase as a catalyst for the oxidative polymerization of thiophene boronic acid in aqueous solution at room temperature is a green alternative to chemical polymerization methods that often use harsh oxidizing agents. acs.org

The table below summarizes some of the green chemistry approaches being developed for thiophene boronic acid chemistry.

| Green Chemistry Approach | Description | Advantages | Reference |

| Micellar Suzuki Cross-Coupling | Reaction is performed in water using a surfactant to form micelles, which act as nanoreactors. | Use of water as a solvent, mild reaction conditions, high yields, and short reaction times. | mdpi.comunimib.it |

| Solvent-Free, Microwave-Assisted Synthesis | Reactions are carried out without a solvent, using microwave irradiation for rapid heating. | Reduced waste, energy efficiency, and rapid reaction times. | researchgate.net |

| Enzymatic Polymerization | Use of an enzyme catalyst for the polymerization of thiophene boronic acid in an aqueous medium. | Mild reaction conditions, use of a biocatalyst, and avoidance of harsh chemical oxidants. | acs.org |

These sustainable methodologies are not only environmentally responsible but also offer practical advantages, making the synthesis and application of (5-Isopropylthiophen-2-yl)boronic acid and related compounds more efficient and cost-effective.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.